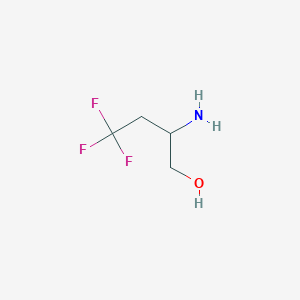

2-amino-4,4,4-trifluoro-1-Butanol

Overview

Description

2-amino-4,4,4-trifluoro-1-Butanol is a fluorinated organic compound . It is an important intermediate used in various fields such as semiconductors, liquid crystals, and pharmaceuticals .

Synthesis Analysis

The synthesis of this compound involves several stages. One method involves the reaction of 3-chloro-1,1,1-trifluoropropane with magnesium and ethylene dibromide in tetrahydrofuran at 35-62°C . Another method involves the addition reaction of 3-chloropropanol with 3,4-dihydropyran under the action of a catalyst .Molecular Structure Analysis

The molecular formula of this compound is C4H8F3NO . The molecular weight is 143.1076296 . The structure of similar compounds reveals slightly distorted octahedral polyhedra .Chemical Reactions Analysis

The reaction of dielectrophilic precursor 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)-1-butanone with hydroxylamine hydrochloride produces a diastereoisomeric mixture of 5-trifluoromethyl-5-hydroxy-4-methyl-3-(thien-2-yl)-4,5-dihydroisoxazole .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, 4,4,4-Trifluoro-1-butanol, include a boiling point of 123-127 °C/760 mmHg, a density of 1.212 g/mL at 25 °C, and a refractive index n20/D of 1.343 .Mechanism of Action

Target of Action

It is known that enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid, which is structurally similar to 2-amino-4,4,4-trifluoro-1-butanol, are in great demand as bioisosteres of leucine moiety in drug design . This suggests that this compound may interact with targets that also interact with leucine or its derivatives.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-amino-4,4,4-trifluoro-1-Butanol is its ability to protect biological samples during the freezing and thawing process. This compound has also been shown to be an effective solvent for the synthesis of pharmaceuticals and as a reagent in organic synthesis. However, this compound has some limitations for lab experiments. This compound is highly toxic and can cause skin and eye irritation. This compound also has a low boiling point, which can make it difficult to handle in the lab.

Future Directions

There are several future directions for the research and development of 2-amino-4,4,4-trifluoro-1-Butanol. One direction is to further investigate the mechanism of action of this compound. Understanding the mechanism of action can help to optimize the use of this compound as a cryoprotectant for biological samples. Another direction is to explore the use of this compound as a potential antimicrobial agent. Additionally, there is potential for the development of new pharmaceuticals using this compound as a solvent or reagent in organic synthesis.

Conclusion:

In conclusion, this compound (this compound) is a promising compound for scientific research. This compound has a range of applications, including as a cryoprotectant for biological samples, a solvent for the synthesis of pharmaceuticals, and a reagent in organic synthesis. This compound exhibits unique biochemical and physiological effects, making it a potential candidate for the development of new antimicrobial agents. While this compound has some limitations for lab experiments, there are several future directions for the research and development of this compound.

Scientific Research Applications

2-amino-4,4,4-trifluoro-1-Butanol has been used in a range of scientific research applications. One of the most promising applications of this compound is as a cryoprotectant for biological samples. This compound has been shown to be effective in protecting biological samples during the freezing and thawing process. This compound has also been used as a solvent for the synthesis of pharmaceuticals and as a reagent in organic synthesis.

Safety and Hazards

properties

IUPAC Name |

2-amino-4,4,4-trifluorobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO/c5-4(6,7)1-3(8)2-9/h3,9H,1-2,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRIDDDXXMMLMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2622046.png)

![Tert-butyl (1S,5R)-6-[(2-chloropyrimidine-5-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2622047.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2622051.png)

![4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2622053.png)

![3-(thiophen-2-yl)-5-(m-tolyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2622055.png)

![5-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B2622064.png)